3,5-Dichloropyrazine-2-carbonitrile
Overview
Description
3,5-Dichloropyrazine-2-carbonitrile is an organic compound with the molecular formula C5HCl2N3. It is a white crystalline solid that is relatively stable under standard conditions. This compound is primarily used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .
Mechanism of Action
Mode of Action
The specific mode of action of 3,5-Dichloropyrazine-2-carbonitrile is currently unknown. It is known to be an intermediate in the synthesis of favipiravir , a broad-spectrum antiviral drug. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
As an intermediate in the synthesis of favipiravir , it may indirectly influence the pathways affected by favipiravir, such as the RNA-dependent RNA polymerase pathway of influenza and other RNA viruses .
Result of Action
As an intermediate in the synthesis of favipiravir , its effects may be indirectly related to the antiviral activity of favipiravir.
Preparation Methods
3,5-Dichloropyrazine-2-carbonitrile can be synthesized through several routes:
- Reaction of pyrazine or 3,5-dichloropyridine with cyanogen chloride in the presence of sodium carbonate : This method produces this compound through a substitution reaction .
Reaction of 2,6-dichloropyrazine with formamide: This method involves heating 2,6-dichloropyrazine with formamide and adding sodium persulfate at 90°C.
Chlorination of 3,5-dichloropyridine followed by reaction with acetonitrile: This method involves chlorinating 3,5-dichloropyridine and then reacting it with acetonitrile under basic conditions.
Chemical Reactions Analysis
3,5-Dichloropyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: It can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include sodium persulfate, formamide, and cyanogen chloride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Dichloropyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: It serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
3,5-Dichloropyrazine-2-carbonitrile can be compared with similar compounds such as:
3,6-Dichloropyrazine-2-carbonitrile: Similar in structure but with chlorine atoms at different positions, affecting its reactivity and applications.
3,5-Dichloropyridine-2-carbonitrile: Contains a pyridine ring instead of a pyrazine ring, leading to different chemical properties and uses.
3-Chloropyrazine-2-carbonitrile:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3,5-dichloropyrazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3/c6-4-2-9-3(1-8)5(7)10-4/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTCGHLDTSGIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680953 | |
Record name | 3,5-Dichloropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313339-92-3 | |
Record name | 3,5-Dichloro-2-pyrazinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313339-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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